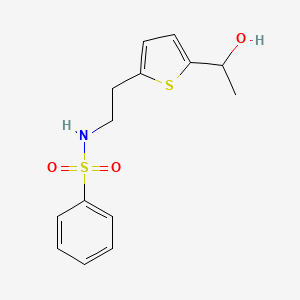

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide

描述

属性

IUPAC Name |

N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3S2/c1-11(16)14-8-7-12(19-14)9-10-15-20(17,18)13-5-3-2-4-6-13/h2-8,11,15-16H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIOBDAWRJGWEPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)CCNS(=O)(=O)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10).

Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a Grignard reaction, where ethylene oxide reacts with a Grignard reagent derived from the thiophene ring.

Attachment of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the thiophene derivative with benzenesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products

Oxidation: Formation of a carbonyl derivative

Reduction: Formation of an amine derivative

Substitution: Halogenated or nitrated thiophene derivatives

科学研究应用

Biological Activities

Research indicates that N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide exhibits several biological activities:

- Anti-inflammatory Properties : Similar compounds have shown efficacy in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

- Antimicrobial Activity : The thiophene structure has been associated with antimicrobial properties, suggesting potential applications in treating infections.

- Enzyme Inhibition : The sulfonamide group can inhibit various enzymes, including carbonic anhydrase and certain proteases.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and related compounds:

Anti-inflammatory Studies

A study demonstrated that derivatives with sulfonamide groups effectively inhibited COX enzymes, leading to reduced inflammation in animal models. This suggests potential therapeutic use in conditions like arthritis and other inflammatory diseases.

Antimicrobial Efficacy

Research on thiophene-based compounds indicated broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. This positions this compound as a candidate for developing new antimicrobial agents.

Enzyme Inhibition Profiles

Studies have shown that sulfonamides can act as effective inhibitors of carbonic anhydrase, which plays a role in regulating pH and fluid balance in tissues. This inhibition could have implications for treating conditions like glaucoma or edema.

作用机制

The mechanism of action of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and targets can vary depending on the specific application and the structure of the compound.

相似化合物的比较

Data Tables

Research Findings and Implications

- Bioactivity : The hydroxyethyl group in the target compound may balance polarity and activity, unlike bromothiophene derivatives, which prioritize potency over solubility .

- Synthetic Challenges : Thiophene functionalization (e.g., hydroxyethyl addition) requires multi-step synthesis, as seen in ’s silica gel purification methods (70% yield) .

- Structural Flexibility : Ethyl linkers (target compound) vs. piperidinyl linkers () influence conformational dynamics, affecting target selectivity .

生物活性

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: , with a molecular weight of approximately 377.48 g/mol. The structure features a thiophene ring, which is known for its role in various pharmacological activities.

The biological activity of this compound is attributed to its interaction with specific biological targets:

- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes, impacting physiological processes such as bicarbonate transport and pH regulation.

- Antiviral Activity : Research indicates that derivatives with similar structures have shown antiviral properties, particularly against RNA viruses, by inhibiting viral polymerases .

Biological Activity Overview

Recent studies have highlighted the compound's potential in various biological assays:

| Biological Activity | Target | IC50/EC50 Values | Reference |

|---|---|---|---|

| Antiviral | NS5B RNA-dependent RNA polymerase | 3.4 μM | |

| Cytotoxicity | Hep-2 Cell Line | 3.25 mg/mL | |

| Antitumor | A549 Cell Line | 26 μM |

Case Studies

-

Antiviral Efficacy :

A study focused on the antiviral activity of similar pyrazole derivatives demonstrated significant inhibition of the NS5B polymerase, with IC50 values ranging from 0.54 to 4.1 μM . The presence of the benzenesulfonamide group enhances binding affinity to viral targets. -

Cytotoxic Effects :

In vitro studies on cancer cell lines (Hep-2 and P815) revealed that compounds related to this compound exhibited potent cytotoxic effects, with IC50 values indicating effective growth inhibition . These findings suggest a promising avenue for developing new anticancer therapies. -

Enzyme Inhibition :

Molecular docking studies have shown that this compound can effectively bind to various enzymes, indicating potential applications in treating conditions related to enzyme dysregulation .

常见问题

Basic Research Questions

Q. What are the critical steps in synthesizing N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis involves three key stages:

Thiophene Ring Formation : Cyclization of precursors (e.g., via Gewald reaction) to introduce the thiophene moiety.

Hydroxyethyl Group Introduction : Reduction of acetylated intermediates using sodium borohydride (NaBH4) or catalytic hydrogenation under controlled pH (6–7) to avoid over-reduction .

Sulfonamide Coupling : Reaction of the thiophene-ethylamine intermediate with benzenesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base, monitored via TLC for completion .

- Optimization : Yield and purity are maximized by adjusting solvent polarity (e.g., DMF for polar intermediates), temperature (0–5°C for sulfonylation), and catalyst loading (e.g., 5 mol% Pd/C for hydrogenation) .

Q. Which analytical techniques are essential for characterizing this compound and validating its structural integrity?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the thiophene ring and hydroxyethyl group orientation (e.g., δ 4.2–4.5 ppm for CH2OH protons) .

- HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water gradient elution, detecting UV absorption at 254 nm .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 353.12) and fragmentation patterns to rule out byproducts .

Q. What preliminary biological assays are recommended to assess its anti-inflammatory potential?

- Methodological Answer :

- In Vitro COX-1/COX-2 Inhibition : Enzyme immunoassay (EIA) with IC50 determination using purified COX isoforms, comparing selectivity ratios (e.g., COX-2/COX-1 < 0.1 indicates anti-inflammatory specificity) .

- NF-κB Luciferase Reporter Assay : Transfected HEK293 cells treated with TNF-α, measuring luminescence suppression to evaluate pathway modulation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound's antimicrobial efficacy?

- Methodological Answer :

- Thiophene Modifications : Replace the hydroxyethyl group with halogenated analogs (e.g., Cl or Br) to enhance membrane permeability. Compare MIC values against Gram-positive (S. aureus) vs. Gram-negative (E. coli) strains .

- Sulfonamide Substitutions : Introduce electron-withdrawing groups (e.g., -CF3) at the benzene para-position to improve target binding (e.g., dihydrofolate reductase inhibition) .

- Pharmacophore Mapping : Molecular docking (AutoDock Vina) identifies critical interactions (e.g., hydrogen bonding with Thr121 of DHFR) .

Q. How should researchers address contradictory data between in vitro and in vivo anti-inflammatory activity?

- Methodological Answer :

- Bioavailability Analysis : Measure plasma concentrations via LC-MS/MS after oral administration in rodents. Low exposure (<1 µM) may explain in vivo inefficacy despite in vitro potency .

- Metabolite Profiling : Incubate the compound with liver microsomes to identify hydroxylated or glucuronidated metabolites that reduce activity .

- Formulation Adjustments : Use nanoemulsions or cyclodextrin complexes to enhance solubility and bioavailability .

Q. What strategies are effective in resolving synthetic impurities observed during sulfonamide coupling?

- Methodological Answer :

- Byproduct Identification : LC-MS/MS detects sulfonic acid derivatives (e.g., m/z 175.01) from incomplete coupling; optimize stoichiometry (1.2:1 sulfonyl chloride:amine) and reaction time (8–12 hr) .

- Purification Techniques : Use flash chromatography (silica gel, ethyl acetate/hexane 3:7) or preparative HPLC to isolate the target compound from di-sulfonylated byproducts .

Q. How do electronic effects of substituents on the benzene ring influence metabolic stability?

- Methodological Answer :

- CYP450 Inhibition Assays : Incubate with human liver microsomes and NADPH, monitoring depletion via LC-MS. Electron-donating groups (e.g., -OCH3) increase metabolic lability (t1/2 < 30 min) compared to -CF3 (t1/2 > 120 min) .

- Isotope-Labeling Studies : Synthesize deuterated analogs at benzylic positions to slow oxidative metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。